molecular formula C12H16O3 B8478258 Ethyl 3-methoxy-4-methylphenylacetate

Ethyl 3-methoxy-4-methylphenylacetate

Cat. No. B8478258
M. Wt: 208.25 g/mol
InChI Key: YMDVKNRXTWQWQL-UHFFFAOYSA-N
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Patent
US09115072B2

Procedure details

To a stirred solution of 2-(3-methoxy-4-methylphenyl)acetic acid (Step A, 4.64 g, 25.7 mmol) in ethanol (100 ml) was added p-TsOH (0.7 g, 3.7 mmol) at room temperature under argon and the reaction mixture was refluxed for 12 hours or until all the starting material is consumed, concentrated, diluted in EtOAc and washed with 0.1N HCl, brine, dried over Na2SO4, filtered, concentrated and purified by flash chromatography on a silica gel column (hexane:ethyl acetate, 2:1) to give the title compound.
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:7][C:8]=1[CH3:9].[CH3:14][C:15]1C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:6]=[CH:7][C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
4.64 g
Type
reactant
Smiles
COC=1C=C(C=CC1C)CC(=O)O
Name
Quantity
0.7 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 12 hours or until all the starting material
Duration
12 h
CUSTOM
Type
CUSTOM
Details
is consumed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted in EtOAc
WASH
Type
WASH
Details
washed with 0.1N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a silica gel column (hexane:ethyl acetate, 2:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1C)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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